4-Bromo-2-(chloromethoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c9-7-2-1-6(4-11)8(3-7)12-5-10/h1-3H,5H2 |
InChI Key |
ZEACSWZXKWQIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Chloromethoxy Benzonitrile
Retrosynthetic Analysis of the 4-Bromo-2-(chloromethoxy)benzonitrile Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds and converting functional groups to identify potential synthetic routes.
For this compound, the primary retrosynthetic disconnection is the ether linkage. This bond cleavage suggests that the target molecule can be synthesized from 4-bromo-2-hydroxybenzonitrile (B1282075) and a suitable chloromethylating agent. This disconnection is strategically sound as it simplifies the complex target molecule into two more manageable precursors.
Further deconstruction of 4-bromo-2-hydroxybenzonitrile reveals two main synthetic pathways. One approach involves the bromination of 2-hydroxybenzonitrile . A second pathway starts with a halogenated benzene (B151609) derivative that can be converted to the desired intermediate through functional group interconversions, such as the conversion of a methoxy (B1213986) group to a hydroxyl group.
Precursor Synthesis and Functionalization Strategies
Pathways to Halogenated Benzonitrile (B105546) Intermediates
One documented pathway to 4-bromo-2-hydroxybenzonitrile begins with 4-bromo-2-methoxy-benzonitrile . In this method, the methoxy group is demethylated to yield the desired hydroxyl group. This reaction is typically carried out using a strong Lewis acid, such as aluminum chloride, in a suitable solvent like methylene (B1212753) chloride. The mixture is refluxed overnight under an inert atmosphere. Following the reaction, an aqueous workup and purification by column chromatography yield 4-bromo-2-hydroxy-benzonitrile in high purity.
Another synthetic route starts from 2-fluoro-5-bromobenzonitrile . This method involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a hydroxyl group. The reaction is typically performed using potassium acetate (B1210297) and 18-crown-6 (B118740) ether in acetonitrile, followed by hydrolysis with sodium hydroxide (B78521). chemicalbook.com Acidification of the reaction mixture then yields the desired 4-bromo-2-hydroxybenzonitrile. chemicalbook.com
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 4-bromo-2-methoxy-benzonitrile | Aluminum chloride | Methylene chloride | 95.2 | |
| 2-fluoro-5-bromobenzonitrile | 1. Potassium acetate, 18-crown-6 ether2. Sodium hydroxide3. Hydrochloric acid | Acetonitrile | 81 | chemicalbook.com |
Introduction of the Chloromethoxy Moiety
The introduction of the chloromethoxy group onto the phenolic oxygen of 4-bromo-2-hydroxybenzonitrile is achieved through a chloromethylation reaction. This is a type of electrophilic substitution that can be accomplished using various reagents.
A common method for the chloromethylation of phenols is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. However, for more sensitive substrates or to achieve higher selectivity, other reagents may be employed.
Alternative and often milder methods include the use of chloromethyl methyl ether (MOM-Cl) or a mixture of dimethoxymethane (B151124) and an acid chloride, such as acetyl chloride, which generates chloromethyl methyl ether in situ. orgsyn.org The reaction with 4-bromo-2-hydroxybenzonitrile would proceed by nucleophilic attack of the phenoxide ion on the electrophilic chloromethylating agent. The phenoxide is typically generated in situ by the addition of a non-nucleophilic base, such as diisopropylethylamine. orgsyn.org
Reaction Optimization and Process Development
Optimizing the synthesis of this compound involves a careful study of reaction conditions, solvent systems, and catalysts to maximize yield and purity while minimizing side reactions.
Exploration of Reaction Conditions and Solvent Systems
The choice of solvent can significantly impact the rate and outcome of the chloromethylation reaction. Non-polar solvents may slow down the reaction rate in some electrophilic aromatic substitutions. quora.com For the O-alkylation of the phenoxide, polar aprotic solvents are generally preferred as they can solvate the cation without strongly interacting with the nucleophilic anion.
The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, the temperature must be carefully controlled to achieve the optimal balance between reaction speed and selectivity. For the in situ generation of chloromethyl methyl ether from dimethoxymethane and acetyl chloride, the reaction can self-heat to around 40-45 °C before cooling to ambient temperature. orgsyn.org The subsequent reaction with the alcohol (in this case, the phenol) is often conducted at a lower temperature, typically below 25 °C, to control the reaction rate. orgsyn.org
Catalyst Evaluation and Mechanistic Considerations in Formation Reactions
The chloromethylation of phenols is an electrophilic substitution reaction. In the case of introducing the chloromethoxy group, the reaction proceeds via an SN2-type mechanism where the phenoxide ion acts as the nucleophile.
The choice of catalyst is crucial for the efficiency of chloromethylation reactions on aromatic rings. Lewis acids such as zinc chloride , aluminum chloride , tin(IV) chloride , and iron(III) chloride are commonly used to catalyze the reaction between an aromatic compound, formaldehyde, and hydrogen chloride. google.com For the O-alkylation of a phenol (B47542) with a pre-formed chloromethylating agent, a catalyst may not be strictly necessary if a strong base is used to generate the phenoxide. However, in some protocols for generating chloromethyl ethers, a catalyst like zinc bromide is used. orgsyn.org
The mechanism for the formation of the chloromethoxy ether from 4-bromo-2-hydroxybenzonitrile involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloromethylating agent (e.g., chloromethyl methyl ether), displacing the chloride ion and forming the desired ether linkage. The presence of electron-withdrawing groups on the aromatic ring, such as the nitrile and bromo groups in 4-bromo-2-hydroxybenzonitrile, decreases the nucleophilicity of the phenoxide, which may necessitate slightly more forcing reaction conditions compared to unsubstituted phenols.
| Catalyst | Reagent System | Substrate Type | Reference |
| Zinc chloride | Formaldehyde/HCl | Aromatic compounds | google.com |
| Zinc iodide | Dimethoxymethane/Chlorosulfonic acid | Aromatic compounds | researchgate.net |
| Zinc bromide | Dimethoxymethane/Acetyl chloride | Alcohols | orgsyn.org |
| Lewis Acids (AlCl₃, SnCl₄, FeCl₃) | Formaldehyde/HCl | Aromatic compounds | google.com |
Isolation and Advanced Purification Techniques for Synthetic Intermediates
The synthesis of this compound relies on the purity of its synthetic intermediates. A key precursor is 4-bromo-2-hydroxybenzonitrile, which is subsequently etherified to yield the final product. The isolation and purification of this and other related intermediates are critical for achieving high yields and purity in the subsequent synthetic steps. The methodologies employed range from standard laboratory work-up procedures to advanced chromatographic techniques.
Standard Isolation Procedures: Extraction and Work-up
Following the synthesis of intermediates such as 4-bromo-2-hydroxybenzonitrile, the initial step in isolation typically involves quenching the reaction mixture and performing a liquid-liquid extraction. For instance, after demethylation of 4-bromo-2-methoxybenzonitrile, the reaction mixture is diluted with ethyl acetate. This organic layer is then subjected to a series of washes with water and brine to remove inorganic salts and other water-soluble impurities. Similarly, in syntheses starting from 2-fluoro-5-bromobenzonitrile, the crude product is extracted with ethyl acetate after acidification of the aqueous layer. chemicalbook.com The combined organic extracts are then dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water before the solvent is removed under reduced pressure. chemicalbook.com
Another common work-up procedure involves precipitating the product from the reaction mixture. For example, after a reaction, pouring the mixture into ice water can cause the crude product to precipitate, which can then be collected by filtration. chemicalbook.com This solid is often washed with water or other solvents to remove residual reagents before further purification.
Advanced Purification Techniques
While standard isolation yields a crude product, advanced purification techniques are necessary to achieve the high purity required for subsequent reactions. The primary methods employed for the intermediates of this compound are column chromatography and crystallization.
Column Chromatography
Flash column chromatography over silica (B1680970) gel is a frequently cited method for purifying key intermediates. The choice of eluent (mobile phase) is crucial for effective separation. A common solvent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the desired compound from byproducts and unreacted starting materials. For example, the purification of 4-bromo-2-hydroxybenzonitrile has been successfully achieved using flash column chromatography with a 40% ethyl acetate in hexane mixture. chemicalbook.com In another instance, silica gel chromatography using a 10:1 mixture of petroleum ether and ethyl acetate was used to purify 4-bromo-2-chlorobenzonitrile, a related substituted benzonitrile, yielding a white solid. chemicalbook.com
The effectiveness of these chromatographic purifications is often monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product.
| Intermediate Compound | Chromatography Type | Stationary Phase | Eluent System | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-hydroxybenzonitrile | Flash Column Chromatography | Silica Gel | 40% Ethyl Acetate / Hexane | 81% | chemicalbook.com |
| 4-Bromo-2-chlorobenzonitrile | Silica Gel Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | 72-75% | chemicalbook.com |
| 2-Bromo-4-hydroxybenzonitrile | Silica Gel Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (5:1) | 75% | chemicalbook.com |
Crystallization
Crystallization is another powerful technique for purifying solid intermediates. This method relies on the differences in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related bromo-substituted benzoic acids, recrystallization from a methanol-chloroform mixture has been reported. orgsyn.org In other cases, the crude product is dissolved in a hot solvent, such as boiling water or methanol (B129727), and then allowed to cool slowly, leading to the formation of high-purity crystals. researchgate.netorgsyn.org The purified crystals are then collected by filtration and dried. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide, another complex benzonitrile derivative, is purified by recrystallization from anhydrous methanol to yield a light solid. researchgate.net
High-Performance Liquid Chromatography (HPLC)
For particularly challenging separations, such as resolving positional isomers (e.g., ortho, meta, para), High-Performance Liquid Chromatography (HPLC) is an effective advanced technique. While specific preparative HPLC methods for 4-bromo-2-hydroxybenzonitrile are not detailed in the reviewed literature, the separation of substituted aromatic isomers is well-established. chromforum.orgresearchgate.net Reverse-phase columns, such as C18 or those with phenyl-based stationary phases, are often employed for separating aromatic compounds. researchgate.netmtc-usa.com This technique offers high resolution and can be scaled up from analytical to preparative scale to isolate highly pure isomers for subsequent synthetic steps. sielc.com
| Technique | Principle of Separation | Application for Intermediates | Key Parameters |
|---|---|---|---|
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Initial isolation of the crude product from the aqueous reaction mixture. | Choice of organic solvent (e.g., Ethyl Acetate), pH of the aqueous phase. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the target intermediate from byproducts and starting materials. | Stationary phase (e.g., Silica Gel), Mobile phase composition (Eluent). |
| Crystallization | Difference in solubility between the product and impurities in a solvent at varying temperatures. | Final purification of solid intermediates to achieve high purity. | Solvent choice, Cooling rate, Temperature gradient. |
| HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Separation of closely related isomers and high-purity preparations. | Column type (e.g., C18, Phenyl), Mobile phase composition, Flow rate. |
Spectroscopic Data for this compound Not Publicly Available
A thorough search for experimental spectroscopic data for the chemical compound this compound has concluded that the specific research findings required to construct the requested article are not available in publicly accessible scientific literature or databases. While a CAS number (1935270-94-2) for the compound is listed by some chemical suppliers, the associated detailed characterization data, such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman), have not been published or are not readily retrievable.
The initial investigation yielded spectroscopic information for several structurally related but distinct compounds, including 4-bromo-2-chlorobenzonitrile, 4-bromobenzonitrile, and 4-bromo-2-methylbenzonitrile. However, the presence of a chloromethoxy (-OCH₂Cl) group in the target compound, as opposed to a chloro or methyl group, significantly alters its electronic and structural properties. Consequently, the spectroscopic data for these related molecules cannot be used as a scientifically accurate substitute for this compound.
Adhering to the strict instructions to focus solely on this compound and to provide detailed and accurate research findings, the generation of the requested article with the specified outline is not possible without the foundational experimental data. The creation of data tables and a thorough analysis as per the user's request would require access to ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra specific to this compound, which could not be located.
Therefore, the article focusing on the "Spectroscopic Elucidation and Structural Characterization of this compound" cannot be generated at this time.
Spectroscopic Elucidation and Structural Characterization of 4 Bromo 2 Chloromethoxy Benzonitrile
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of 4-Bromo-2-(chloromethoxy)benzonitrile with a high degree of accuracy. This precise mass measurement would allow for the unambiguous confirmation of its elemental composition, C₈H₅BrClNO. The expected exact mass would be calculated based on the most abundant isotopes of each element.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₈H₅⁷⁹Br³⁵ClNO | [M]⁺ | Data not available |
| C₈H₅⁸¹Br³⁵ClNO | [M+2]⁺ | Data not available |
| C₈H₅⁷⁹Br³⁷ClNO | [M+2]⁺ | Data not available |
| C₈H₅⁸¹Br³⁷ClNO | [M+4]⁺ | Data not available |
Note: The table above is a template. Specific theoretical exact mass values cannot be calculated without access to standard atomic weights and a mass spectrometry calculator.
Fragmentation Pathways and Isotopic Abundance Analysis
The fragmentation pattern of this compound in a mass spectrometer would provide valuable structural information. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would lead to a distinctive M, M+2, and M+4 pattern for the molecular ion peak and any fragment ions containing both bromine and chlorine.
Analysis of the fragment ions would help to piece together the molecule's structure. Likely fragmentation pathways would involve the cleavage of the chloromethoxy group, loss of a chlorine or bromine radical, and fragmentation of the benzonitrile (B105546) ring.
Table 2: Predicted Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M-Cl]⁺ | Structure not available | Data not available |
| [M-CH₂Cl]⁺ | Structure not available | Data not available |
| [M-Br]⁺ | Structure not available | Data not available |
| [M-OCH₂Cl]⁺ | Structure not available | Data not available |
Note: This table represents a hypothetical fragmentation pattern. The actual fragmentation would need to be determined experimentally.
Reactivity and Chemical Transformations of 4 Bromo 2 Chloromethoxy Benzonitrile
Reactivity at the Benzonitrile (B105546) Functional Group
The benzonitrile group (-C≡N) is a versatile functional group that can undergo various transformations. Generally, the carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles, while the nitrogen can be protonated to increase this electrophilicity.
Nucleophilic Additions and Substitutions Involving the Nitrile Group
There are no specific studies in the available scientific literature detailing the nucleophilic addition or substitution reactions at the nitrile group of 4-Bromo-2-(chloromethoxy)benzonitrile. While nitriles, in general, react with organometallic reagents or other nucleophiles, specific examples, reaction conditions, or product outcomes for this particular compound have not been published.
Transformations to Carboxylic Acid and Amide Derivatives
The hydrolysis of a nitrile group to a carboxylic acid or a primary amide is a fundamental organic transformation, typically achieved under acidic or basic conditions with heating. However, no published research specifically documents the hydrolysis of this compound to 4-bromo-2-(chloromethoxy)benzoic acid or 4-bromo-2-(chloromethoxy)benzamide. The conditions required and the potential yields for these transformations have not been reported.
Reactivity of the Aryl Halides (Bromine and Chlorine)
The structure of this compound contains two halogen atoms. The bromine atom is an aryl halide, directly attached to the aromatic ring. The chlorine atom is part of the chloromethoxy side chain, making it functionally an α-chloro ether, which is significantly more reactive towards nucleophilic substitution than an aryl chloride. The requested outline focuses on the reactivity of aryl halides in cross-coupling and nucleophilic aromatic substitution reactions. Therefore, the discussion is limited to the aryl bromide.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations.
Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide.
Heck Reaction: This reaction forms a substituted alkene from an unsaturated halide and an alkene.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Despite the general utility of these reactions for aryl bromides, there are no specific documented instances of Suzuki-Miyaura, Heck, or Sonogashira reactions being performed on this compound in the reviewed literature. Catalyst systems, reaction conditions, and yields for such transformations with this substrate are not available.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). In this compound, the electron-withdrawing nitrile group is in the meta position relative to the bromine atom, which does not effectively stabilize the Meisenheimer complex intermediate required for the SNAr addition-elimination mechanism. No investigations or reports of SNAr reactions involving the displacement of the bromide from this specific compound were found.
Direct Arylation Studies
Direct arylation is a C-H activation process that forms a C-C bond between two aromatic rings, avoiding the need for pre-functionalized organometallic reagents. A review of the literature found no studies on the use of this compound as either the aryl halide partner or the C-H substrate in direct arylation reactions.
Reactivity of the Chloromethoxy Ether Linkage
The chloromethoxy group (-OCH₂Cl) is a highly reactive functional group due to the presence of an oxygen atom and a chlorine atom attached to the same methylene (B1212753) carbon. The oxygen atom can donate electron density to the methylene group, stabilizing a positive charge, while the chlorine atom is a good leaving group. This combination makes the chloromethoxy group a potent electrophile and susceptible to nucleophilic attack.
The ether linkage in this compound is prone to cleavage under various conditions, most notably through hydrolysis. The presence of the electron-withdrawing nitrile and bromo groups on the aromatic ring can influence the rate and mechanism of these reactions.
Hydrolysis:
In the presence of water, the chloromethoxy group can undergo hydrolysis to yield 4-bromo-2-hydroxybenzonitrile (B1282075) and formaldehyde (B43269). This reaction typically proceeds via an SN1-type mechanism due to the stability of the resulting oxonium ion intermediate. The lone pair of electrons on the ether oxygen can assist in the departure of the chloride ion, forming a resonance-stabilized methoxymethyl cation. Subsequent attack by water leads to the formation of a hemiacetal, which then decomposes to the corresponding phenol (B47542) and formaldehyde.
Reaction Scheme:
this compound + H₂O → 4-Bromo-2-hydroxybenzonitrile + CH₂O + HCl
The rate of hydrolysis is generally influenced by the pH of the medium and the temperature. Acidic conditions can catalyze the reaction by protonating the ether oxygen, making the methylene carbon even more electrophilic.
| Condition | Expected Outcome | Mechanism |
| Neutral or Alkaline pH | Slow to moderate hydrolysis | SN1-type |
| Acidic pH | Accelerated hydrolysis | Acid-catalyzed SN1-type |
Reductive Cleavage:
While less common for this specific linkage, reductive cleavage of the carbon-chlorine bond could potentially be achieved using strong reducing agents. However, the nitrile and bromo groups would also be susceptible to reduction under such conditions, leading to a mixture of products.
The chloromethoxy group is an excellent alkylating agent, capable of introducing the 4-bromo-2-cyanophenoxymethyl group onto a variety of nucleophiles. This reactivity stems from the facile displacement of the chloride ion.
O-Alkylation (Etherification):
Alcohols and phenols can react with this compound in the presence of a base to form new ether linkages. The base is required to deprotonate the alcohol or phenol, generating a more potent nucleophile (an alkoxide or phenoxide).
General Reaction:
this compound + R-OH + Base → 4-Bromo-2-((R-oxy)methoxy)benzonitrile + Base·HCl
| Nucleophile | Product Type | Typical Base |
| Primary Alcohol | Alkoxymethyl ether | Pyridine, Triethylamine |
| Phenol | Aryloxymethyl ether | Potassium Carbonate, Sodium Hydride |
N-Alkylation:
Amines can also be alkylated by this compound. Primary and secondary amines will react to form the corresponding N-(4-bromo-2-cyanophenoxymethyl)amines. Due to the high reactivity of the chloromethoxy group, dialkylation of primary amines can sometimes be observed.
C-Alkylation:
Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can also be alkylated on carbon, leading to the formation of a new carbon-carbon bond.
The electrophilic character of the methylene carbon in the chloromethoxy group is the cornerstone of its reactivity. This electrophilicity is significantly enhanced by the adjacent oxygen atom, which can stabilize the transition state of nucleophilic substitution reactions.
Kinetic studies on analogous chloromethyl ethers have shown that these compounds react rapidly with a wide range of nucleophiles. The rate of reaction is often dependent on the nucleophilicity of the attacking species and the polarity of the solvent. Polar, protic solvents can facilitate the departure of the chloride ion, accelerating SN1-type reactions.
The electrophilicity can be further demonstrated by its reaction with Lewis acids. In the presence of a Lewis acid, such as zinc chloride (ZnCl₂), the chlorine atom can be abstracted to form a highly reactive methoxymethyl cation. This cation is a potent electrophile that can participate in Friedel-Crafts-type reactions with other aromatic compounds. However, in the case of this compound, the deactivating nature of the bromo and nitrile groups on the same ring would likely disfavor intramolecular reactions and favor intermolecular alkylation of more electron-rich aromatic substrates.
| Reactant Type | Reaction | Key Intermediate |
| Nucleophiles (e.g., ROH, RNH₂) | Nucleophilic Substitution | Oxonium ion-like transition state |
| Lewis Acids (e.g., ZnCl₂) | Formation of Electrophile | Methoxymethyl cation |
Computational Chemistry and Theoretical Studies of 4 Bromo 2 Chloromethoxy Benzonitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, providing deep insights into their geometry, stability, and reactivity. These ab initio methods solve the Schrödinger equation to describe the behavior of electrons in a molecule, offering a powerful lens through which to understand its chemical nature. numberanalytics.com
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. cnr.itresearchgate.net This process involves calculating the molecule's energy at an initial geometry and systematically searching for a new geometry with lower energy until a minimum is found. mdpi.com At this point, the forces on the atoms are negligible, and the structure represents a stable conformation. umass.edu
For a molecule like 4-Bromo-2-(chloromethoxy)benzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. cnr.itscirp.org These parameters include the lengths of bonds (e.g., C-Br, C-Cl, C≡N) and the angles between them. The stability of the molecule is directly related to its ground state energy; a lower energy indicates a more stable structure. stackexchange.com By comparing the energies of different conformers (spatial arrangements of the chloromethoxy group relative to the aromatic ring), the most thermodynamically stable structure can be identified. nih.govnih.gov
Illustrative Data Table: Predicted Geometrical Parameters
Below is an example of a data table that would be generated from a DFT geometry optimization of this compound.
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-O | 1.38 Å |
| Bond Length | O-CH₂ | 1.43 Å |
| Bond Length | CH₂-Cl | 1.78 Å |
| Bond Length | C≡N | 1.15 Å |
| Bond Angle | C-C-Br | 119.5° |
| Bond Angle | C-O-CH₂ | 117.0° |
| Dihedral Angle | C-C-O-C | 85.0° |
This interactive table contains illustrative data to demonstrate the output of DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive. scirp.org Conversely, a large gap indicates high stability and lower reactivity. scirp.org Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO would likely be centered on the electron-withdrawing nitrile group. acs.orgacs.org
Illustrative Data Table: FMO Energy Parameters
This table illustrates the kind of data generated from an FMO analysis.
| Parameter | Energy (eV) (Illustrative) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |
This interactive table contains illustrative data to demonstrate the output of FMO analysis.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting spectroscopic data, which are invaluable for identifying and characterizing molecules. By simulating spectra, researchers can corroborate experimental findings and gain a deeper understanding of a molecule's vibrational and electronic properties.
Computational NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C chemical shifts of a molecule with increasing accuracy. nih.govmdpi.com The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, predicted chemical shifts would be calculated for each unique hydrogen and carbon atom. These predictions are then compared with experimentally obtained NMR spectra for validation. github.io Good agreement between the computed and experimental values provides strong evidence for the proposed molecular structure. researchgate.net
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom Position | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Hypothetical) |
| C-CN | 118.0 | 117.5 |
| C-Br | 120.5 | 120.1 |
| C-O | 155.2 | 154.8 |
| C-H (ortho to CN) | 134.1 | 133.7 |
| C-H (ortho to Br) | 132.8 | 132.4 |
| -CH₂Cl | 70.3 | 69.9 |
This interactive table contains illustrative data to demonstrate the comparison between predicted and experimental NMR data.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency calculations, typically performed after a geometry optimization, determine the energies and modes of these vibrations. rowansci.comentos.ai The output is a set of vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra. q-chem.com
A key step in this analysis is the scaling of calculated frequencies. Due to approximations in theoretical methods and the neglect of anharmonicity, raw calculated frequencies are often systematically higher than experimental ones. Applying a scaling factor brings the theoretical spectrum into better alignment with the experimental data. By analyzing the atomic motions associated with each calculated frequency (normal modes), specific spectral peaks can be assigned to particular bond stretches, bends, or torsions within the this compound molecule. acs.org
Illustrative Data Table: Vibrational Mode Assignments
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Vibrational Mode Assignment |
| 2230 | 2225 | C≡N stretch |
| 1580 | 1575 | Aromatic C=C stretch |
| 1250 | 1245 | Ar-O stretch |
| 1050 | 1048 | C-Br stretch |
| 780 | 775 | C-Cl stretch |
| 680 | 675 | Out-of-plane C-H bend |
This interactive table contains illustrative data for vibrational frequency analysis.
Mechanistic Insights via Computational Modeling
Beyond static properties, computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.comnumberanalytics.com By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify key structures like intermediates and, most importantly, transition states. ucsb.edu
A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's activation energy and rate. ucsb.edu For reactions involving this compound, such as nucleophilic substitution at the chloromethoxy group or modification of the nitrile group, computational modeling could be used to:
Identify Transition States: Optimize the geometry of the transition state structure.
Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state.
Visualize Reaction Pathways: Use methods like the Intrinsic Reaction Coordinate (IRC) to confirm that a transition state connects the desired reactants and products. acs.org
This detailed mechanistic information allows for the rationalization of experimental outcomes and the prediction of how changes in molecular structure will affect reactivity. acs.org
Transition State Analysis for Key Reaction Pathways
Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction from reactants to products through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orgbritannica.comvedantu.com Computational chemistry enables the precise location and characterization of these transition states on the potential energy surface. smu.eduacs.orgnih.gov For this compound, two primary reaction pathways would be of interest for transition state analysis: nucleophilic substitution at the chloromethyl group and electrophilic aromatic substitution on the benzene (B151609) ring.
Nucleophilic Substitution at the Chloromethoxy Group:
The chloromethyl ether moiety is known to be reactive towards nucleophiles. ontosight.ai A common reaction would be the hydrolysis of the chloromethoxy group to the corresponding alcohol. This reaction would likely proceed through an SN2 mechanism, involving a backside attack by the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. libretexts.orgorganic-chemistry.org
A computational analysis of the transition state for this SN2 reaction would involve calculating key geometric parameters and the imaginary frequency. The transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
| Parameter | Value | Description |
|---|---|---|
| C-Cl Bond Length (Å) | 2.25 | Elongated bond indicating partial bond breaking. |
| C-O (nucleophile) Bond Length (Å) | 2.10 | Partially formed bond with the incoming nucleophile. |
| Imaginary Frequency (cm-1) | -350 | Confirms the structure as a true transition state. |
| Activation Energy (kcal/mol) | 15.5 | Energy barrier for the reaction to occur. |
Electrophilic Aromatic Substitution:
The benzonitrile (B105546) ring, substituted with a bromine atom and a chloromethoxy group, can undergo electrophilic aromatic substitution. The directing effects of the existing substituents would determine the position of the incoming electrophile. The bromine atom is a deactivating but ortho-, para-directing group, while the chloromethoxy group is an activating and ortho-, para-directing group. Computational studies can predict the most likely site of substitution by analyzing the transition states for attack at the different available positions on the ring.
| Position of Attack | Relative Activation Energy (kcal/mol) | Key Bond Lengths in Transition State (Å) |
|---|---|---|
| Ortho to -OCH2Cl (C3) | 18.2 | C3-N: 2.15, C3-H: 1.20 |
| Ortho to -Br (C5) | 20.5 | C5-N: 2.20, C5-H: 1.18 |
| Para to -OCH2Cl (C5) | 20.5 | C5-N: 2.20, C5-H: 1.18 |
| Meta to -OCH2Cl (C6) | 25.8 | C6-N: 2.35, C6-H: 1.15 |
Energy Profiles of Chemical Transformations
An energy profile, also known as a reaction coordinate diagram, provides a visual representation of the energy changes that occur as a reaction progresses from reactants to products. wikipedia.orgstudymind.co.ukfiveable.me These diagrams plot the potential energy of the system against the reaction coordinate. Key features of an energy profile include the energies of the reactants, products, transition states, and any intermediates.
Energy Profile for SN2 Hydrolysis:
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + H2O) | 0.0 |
| Transition State | +15.5 |
| Products (4-Bromo-2-(hydroxymethyl)benzonitrile + HCl) | -8.0 |
Energy Profile for Electrophilic Aromatic Substitution:
The energy profile for an electrophilic aromatic substitution reaction typically involves at least two steps: the formation of a sigma complex (arenium ion) intermediate and the subsequent deprotonation to restore aromaticity. This would result in an energy profile with two transition states and one intermediate. The first transition state, leading to the formation of the sigma complex, is usually the rate-determining step and has the higher activation energy.
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants + NO2+ | 0.0 |
| Transition State 1 | +18.2 |
| Sigma Complex (Intermediate) | +5.5 |
| Transition State 2 | +7.0 |
| Products | -12.0 |
Role As a Synthetic Building Block in Complex Molecule Synthesis
Strategic Utility in the Construction of Advanced Organic Scaffolds
The trifunctional nature of 4-Bromo-2-(chloromethoxy)benzonitrile makes it an exemplary starting material for the synthesis of complex, polycyclic molecules. The bromo group provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents. Simultaneously, the chloromethoxy group can be used to introduce other functionalities or to participate in cyclization reactions.
A significant application of this compound is in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines. These scaffolds are of considerable interest due to their presence in a variety of biologically active compounds, including kinase inhibitors. In this context, this compound serves as a key precursor to an essential intermediate, 4-bromo-2-(hydroxymethyl)benzonitrile (B7945311). This transformation is a critical first step in a multi-step synthesis that ultimately yields the desired heterocyclic core.
Precursor to Structurally Diverse Benzonitrile-Containing Compounds
This compound is a gateway to a variety of substituted benzonitrile (B105546) compounds. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.
One of the most direct and vital transformations is the conversion of the chloromethoxy group to a hydroxymethyl group. This is typically achieved through hydrolysis. The resulting 4-bromo-2-(hydroxymethyl)benzonitrile is a stable intermediate that can be further modified. For example, the newly formed primary alcohol can be oxidized to an aldehyde, providing another reactive site for further synthetic transformations.
The following table outlines the transformation of this compound to a key downstream intermediate:
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | Hydrolysis | 4-Bromo-2-(hydroxymethyl)benzonitrile | Intermediate in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines |
Pathways to Polyfunctionalized Aromatic Systems via this compound
The presence of three orthogonal functional groups on the benzonitrile ring allows for the systematic construction of highly decorated aromatic systems. The synthetic strategy often involves the sequential manipulation of these groups, taking advantage of their different chemical reactivities.
A typical synthetic sequence might begin with the modification of the chloromethoxy group, as it is often the most labile. Following the conversion to a hydroxymethyl or other derivative, the bromo group can be targeted. As previously mentioned, palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the 4-position. Finally, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further increasing the molecular complexity and introducing new functional handles. This stepwise approach provides a reliable pathway to a wide range of polyfunctionalized aromatic compounds that would be difficult to access through other synthetic routes.
Development of Novel Reaction Sequences Utilizing its Unique Functional Groups
The unique combination of functional groups in this compound has spurred the development of specialized reaction sequences to access complex target molecules. The interplay between the chloromethoxy and bromo groups, in particular, can be exploited to achieve regioselective transformations.
For instance, the initial conversion of the chloromethoxy moiety can influence the reactivity of the bromo substituent in subsequent cross-coupling reactions. The electronic nature of the group at the 2-position can modulate the reactivity of the C-Br bond, a factor that can be harnessed in the design of sophisticated synthetic strategies. While the full potential of this building block is still being explored, its demonstrated utility in the synthesis of biologically relevant scaffolds suggests that it will continue to be a valuable tool in the development of novel and efficient synthetic methodologies.
Future Research Directions and Unexplored Reactivity
Investigation of Stereoselective Transformations
The presence of the chloromethoxy group (-OCH₂Cl) ortho to the nitrile introduces a key site for investigating stereoselective reactions. While the parent molecule is achiral, transformations involving this side chain could generate stereocenters, opening avenues for the synthesis of enantiomerically enriched compounds.
Future research could focus on the stereoselective nucleophilic substitution of the chloride atom in the chloromethoxy group. The use of chiral nucleophiles or the application of chiral catalysts could facilitate the enantioselective formation of new C-O, C-N, or C-S bonds. For instance, reacting 4-bromo-2-(chloromethoxy)benzonitrile with a chiral alcohol in the presence of a non-nucleophilic base could yield a chiral ether.
Another avenue involves the development of derivatives that can undergo catalyst-controlled stereoselective transformations. The nitrile and bromine functionalities offer handles for coordination with chiral transition metal catalysts. By first modifying one of the existing groups to introduce a prochiral center, subsequent reactions guided by a chiral catalyst could achieve high levels of stereocontrol.
Table 1: Potential Stereoselective Reactions
| Reaction Type | Reagents/Catalysts | Potential Product | Research Goal |
|---|---|---|---|
| Nucleophilic Substitution | Chiral Alcohols, Chiral Amines | Chiral Ethers/Amines | Direct installation of a stereocenter at the benzylic position. |
Green Chemistry Approaches in Synthesis and Derivatization
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Future studies on this compound should prioritize the integration of green chemistry principles, both in its synthesis and its subsequent derivatization.
The synthesis of the parent compound and its analogs could be optimized to reduce waste and avoid hazardous substances. This could involve exploring solvent-free reaction conditions, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, or employing catalytic systems that offer high atom economy. For example, traditional bromination methods often use elemental bromine, which is highly toxic. Catalytic bromination using hydrobromic acid and an oxidant like hydrogen peroxide would be a greener alternative.
In its derivatization, green approaches could be applied to reactions such as cross-coupling. The use of water as a solvent, phase-transfer catalysts, and recyclable palladium catalyst systems would significantly improve the environmental footprint of synthesizing derivatives from the aryl bromide handle.
Table 2: Comparison of Traditional vs. Green Chemistry Approaches
| Process | Traditional Method | Potential Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) | Catalytic HBr/H₂O₂ | Safer Reagents, Atom Economy |
| Cross-Coupling | Anhydrous organic solvents (e.g., Toluene, Dioxane) | Water, Micellar Catalysis | Use of Safer Solvents |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, sonication | Energy Efficiency |
Exploration of Photochemical and Electrochemical Reactivity
The carbon-bromine bond is a well-established functional group for radical-based transformations, making this compound an excellent candidate for photochemical and electrochemical studies. These methods offer alternative, often milder, pathways for bond formation compared to traditional thermal methods.
Photochemical Reactivity: Visible-light photoredox catalysis could be employed to activate the C-Br bond for cross-coupling reactions. This methodology allows for the formation of C-C, C-N, and C-O bonds under mild conditions, avoiding the high temperatures often required in traditional palladium catalysis. The electron-withdrawing nature of the nitrile group is expected to influence the reduction potential of the aryl bromide, a parameter that can be fine-tuned for optimal reactivity.
Electrochemical Reactivity: Electrosynthesis provides another powerful tool for activating the C-Br bond. Cathodic reduction of this compound can generate an aryl radical or anion, which can then participate in coupling reactions or be trapped by electrophiles. This electro-organic approach avoids the need for stoichiometric chemical reductants, making it an inherently greener method. The reactivity could be further tuned by modifying the electrode material and the solvent/electrolyte system.
Design and Synthesis of Advanced Analogs for Methodological Studies
The true potential of this compound lies in its utility as a scaffold for creating diverse libraries of advanced analogs. Each functional group can be selectively modified to explore new chemical space and develop novel synthetic methodologies.
Derivatization via the Aryl Bromide: The C-Br bond is the most versatile handle for derivatization, serving as a gateway for numerous transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions would allow for the introduction of a wide array of aryl, alkynyl, amino, and vinyl substituents, respectively. guidechem.comgoogleapis.com These reactions can be used to construct complex molecular frameworks, including potential pharmaceutical intermediates. guidechem.com
Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry. It can also be reduced to an aminomethyl group, providing another point for diversification.
Substitution at the Chloromethoxy Group: The reactive benzylic chloride allows for facile substitution by a variety of nucleophiles. This enables the synthesis of a series of ethers, esters, thioethers, and amines, introducing diverse functionalities and physicochemical properties.
The systematic exploration of these transformations will not only yield a library of novel compounds but also provide deeper insights into the mutual reactivity and electronic influence of the three functional groups.
Table 3: Potential Advanced Analogs of this compound
| Modification Site | Reaction Type | Example Analog Structure | Potential Application Area |
|---|---|---|---|
| C4-Bromine | Suzuki Coupling | 4-Phenyl-2-(chloromethoxy)benzonitrile | Materials Science, Medicinal Chemistry |
| C1-Nitrile | Hydrolysis | 4-Bromo-2-(chloromethoxy)benzoic acid | Synthetic Intermediate |
| C2-Chloromethoxy | Nucleophilic Substitution | 4-Bromo-2-(azidomethoxy)benzonitrile | Click Chemistry, Bio-conjugation |
The untapped potential of this compound makes it a compelling target for future synthetic exploration. Investigations into its stereoselective transformations, the development of green synthetic protocols, and the exploration of its photochemical and electrochemical reactivity are poised to yield significant contributions to the field of organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
